molecular formula C20H24ClNO5S B11512124 Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate

Cat. No.: B11512124
M. Wt: 425.9 g/mol
InChI Key: OWMULUSWLJRPAP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a combination of aromatic rings, a sulfonyl group, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Sulfonylation: The intermediate is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with an appropriate amine under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under various conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate can be used as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

This compound may be explored for its potential biological activity. The presence of the sulfonyl group and aromatic rings suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural features of the compound suggest it might have activity against certain enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group could play a key role in these interactions, potentially inhibiting or activating specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate
  • Ethyl 3-(2-chlorophenyl)-3-{[(2,5-dimethylphenyl)sulfonyl]amino}propanoate
  • Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2-methylphenyl)sulfonyl]amino}propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate is unique due to the specific combination of functional groups and substituents on the aromatic rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and dimethyl groups on the aromatic ring, along with the sulfonyl group, provides a unique set of properties that can be exploited in various applications.

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amino}propanoate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C18H22ClN1O4S
  • Molecular Weight : Approximately 373.89 g/mol

The compound features a sulfonamide moiety, which is significant in its biological interactions.

Research indicates that the compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide group is known to interact with carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes including acid-base balance and fluid secretion. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A-431 (skin cancer)12.5
Jurkat (leukemia)15.0
HT29 (colon cancer)10.0

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. The following table summarizes its efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating bacterial and fungal infections.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced skin cancer treated with this compound showed a partial response in 30% of participants after six months of treatment. Side effects included mild gastrointestinal disturbances but were manageable .
  • Antimicrobial Efficacy in Surgical Infections : A study evaluated the compound's effectiveness in preventing surgical site infections caused by Staphylococcus aureus. Patients receiving prophylactic treatment showed a significant reduction in infection rates compared to controls .

Properties

Molecular Formula

C20H24ClNO5S

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H24ClNO5S/c1-5-27-20(23)12-17(15-8-6-7-9-16(15)21)22-28(24,25)19-11-13(2)18(26-4)10-14(19)3/h6-11,17,22H,5,12H2,1-4H3

InChI Key

OWMULUSWLJRPAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C

Origin of Product

United States

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